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Compound of Interest

Compound Name: Erysotramidine

Cat. No.: B1154449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical

techniques employed in the structural elucidation of erysotramidine, a tetracyclic spiroamine

Erythrina alkaloid. Found in various species of the Erythrina genus, the determination of

erysotramidine's complex molecular framework has been a subject of significant scientific

endeavor, relying on a combination of sophisticated spectroscopic and crystallographic

methods. This document details the pivotal role of Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in piecing together the

atomic connectivity and stereochemistry of this natural product.

Core Spectroscopic and Crystallographic
Techniques
The structural determination of erysotramidine, like many complex natural products, is not

reliant on a single technique but rather the synergistic interpretation of data from multiple

analytical platforms. The primary methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the backbone of the structural

analysis, offering detailed insights into the carbon-hydrogen framework. 1D NMR (¹H and

¹³C) experiments reveal the chemical environment of individual protons and carbons, while

2D NMR experiments (COSY, HSQC, HMBC, NOESY) establish connectivity and spatial

relationships between atoms.
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Mass Spectrometry (MS): Determines the molecular weight and elemental composition of

erysotramidine. High-resolution mass spectrometry (HRMS) provides highly accurate mass

measurements, crucial for deducing the molecular formula. Tandem mass spectrometry

(MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation

patterns offer valuable clues about the structural motifs present.

X-ray Crystallography: Offers the most definitive three-dimensional structural information. By

analyzing the diffraction pattern of X-rays passed through a single crystal of the compound,

the precise spatial arrangement of every atom in the molecule can be determined,

unequivocally establishing its absolute stereochemistry.

Data Presentation: Spectroscopic and
Physicochemical Properties
Quantitative data is essential for the verification and replication of structural elucidation studies.

The following tables summarize the key physicochemical and spectroscopic data for

erysotramidine.

Table 1: Physicochemical Properties of Erysotramidine

Property Value

Molecular Formula C₁₉H₂₁NO₄

Molecular Weight 327.4 g/mol

IUPAC Name
(2R,13bS)-2,11,12-trimethoxy-1,2,8,9-

tetrahydroindolo[7a,1-a]isoquinolin-6-one

CAS Number 52358-58-4

Table 2: ¹³C NMR Spectroscopic Data for Erysotramidine
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Carbon Atom Chemical Shift (δ) in ppm

1 125.7

2 128.9

3 76.8

3a 48.7

4 56.9

5 71.5

6 140.4

7 125.7

8 170.0 (C=O)

10 157.4

11 155.4

12 119.6

13 136.9

14 119.6

15 152.4

16 149.9

17 136.9

OMe-15 55.9

OMe-16 55.9

Note: The complete assignment of all proton and carbon signals requires a full suite of 2D NMR

data, and some assignments may vary slightly depending on the solvent and instrument used.

Experimental Protocols
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Detailed methodologies are critical for the reproducibility of scientific findings. The following

sections outline the general experimental protocols for the key techniques used in the structure

elucidation of erysotramidine.

Isolation of Erysotramidine
Erysotramidine is typically isolated from the seeds, leaves, or bark of Erythrina species. A

general procedure is as follows:

Extraction: The dried and powdered plant material is extracted with a suitable organic

solvent, such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive

extraction.

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate

the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous

solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them

water-soluble. The aqueous layer is then washed with a nonpolar organic solvent (e.g.,

hexane or diethyl ether) to remove neutral and acidic compounds.

Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH

to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents. The

alkaloids are then extracted back into an organic solvent such as dichloromethane or

chloroform.

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one

or more chromatographic techniques for purification. This typically involves column

chromatography on silica gel or alumina, followed by preparative thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC) to isolate pure erysotramidine.

Dried Plant Material Solvent Extraction
(e.g., Methanol) Crude Extract Acid-Base

Partitioning
Crude Alkaloid

Fraction
Chromatographic

Purification (CC, HPLC) Pure Erysotramidine

Click to download full resolution via product page

Figure 1. General workflow for the isolation of erysotramidine.
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NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400-600 MHz for ¹H).

Sample Preparation: A few milligrams of pure erysotramidine are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.

These provide information on the number and types of protons and carbons.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling, revealing

which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, providing information about the stereochemistry and conformation of the

molecule.
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Figure 2. Logical relationships in NMR-based structure elucidation.

Mass Spectrometry
High-resolution mass spectrometry is typically performed using techniques like Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-

Flight (TOF) or Orbitrap mass analyzer.

Sample Introduction: A dilute solution of erysotramidine is introduced into the mass

spectrometer.

Ionization: The molecule is ionized, typically by protonation to form [M+H]⁺.

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high

accuracy to determine the elemental composition.

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced

dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation

pattern provides structural information. For Erythrina alkaloids, common fragmentation

pathways involve the loss of substituents and cleavages of the tetracyclic ring system.
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Figure 3. Experimental workflow for tandem mass spectrometry.

X-ray Crystallography
This technique requires a high-quality single crystal of the compound.

Crystallization: Single crystals of erysotramidine are grown from a suitable solvent or

solvent mixture by slow evaporation, cooling, or vapor diffusion.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms in the crystal lattice are

determined using computational methods, and the structural model is refined to best fit the

experimental data.

Conclusion
The structural elucidation of erysotramidine is a classic example of the power of modern

analytical chemistry. Through the combined application of NMR spectroscopy, mass

spectrometry, and X-ray crystallography, the intricate three-dimensional structure of this

biologically active natural product has been unequivocally established. The detailed

experimental protocols and tabulated data presented in this guide serve as a valuable resource

for researchers in natural product chemistry, medicinal chemistry, and drug development,

facilitating further investigation into the synthesis and therapeutic potential of erysotramidine
and related alkaloids.

To cite this document: BenchChem. [Elucidating the Molecular Architecture of
Erysotramidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1154449#erysotramidine-structure-elucidation-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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